2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol

Anti-inflammatory drug discovery Structure-activity relationship (SAR) Nonsteroidal anti-inflammatory drugs (NSAIDs)

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-56-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine bicyclic core with a phenyl substituent at the 2-position and a hydroxyl group at the 7-position. The compound exists in tautomeric equilibrium with its 7-one form (CAS 77493-73-3).

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 90019-56-0
Cat. No. B11890253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS90019-56-0
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NC=CC(=O)N3N2
InChIInChI=1S/C12H9N3O/c16-12-6-7-13-11-8-10(14-15(11)12)9-4-2-1-3-5-9/h1-8,14H
InChIKeyLCIWNFJRZJKIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-56-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-56-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine bicyclic core with a phenyl substituent at the 2-position and a hydroxyl group at the 7-position. The compound exists in tautomeric equilibrium with its 7-one form (CAS 77493-73-3) [1]. Its predicted physicochemical properties include a density of 1.33±0.1 g/cm³ and a pKa of 5.74±0.53 . The scaffold is recognized as the unsubstituted parent structure in medicinal chemistry campaigns targeting anti-inflammatory, kinase inhibition, and anticancer applications [2]. Commercially, the compound is available at purities of 95% to ≥98% from multiple suppliers, with recommended storage at 2–8 °C .

Why 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Cannot Be Replaced by Generic In-Class Analogs: The Critical Role of Positional Unsubstitution


Pyrazolo[1,5-a]pyrimidine derivatives bearing substituents at the 5-position (e.g., 5-methyl, 5-chloromethyl) exhibit fundamentally different reactivity and biological profiles compared to the unsubstituted parent scaffold [1]. The 5-H compound 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol serves as the essential building block for electrophilic substitution at C-5, whereas pre-substituted analogs (e.g., 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol, CAS 90019-55-9) cannot undergo further diversification at this position without dealkylation . In anti-inflammatory SAR studies, modification at the 4-position of the parent 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one scaffold yielded the most active compound (4-ethyl derivative), establishing the unsubstituted core as the mandatory starting point for structure-activity relationship exploration; pre-substituted analogs at other positions demonstrated markedly decreased activity [2]. Thus, indiscriminate substitution of the 5-H compound with a 5-substituted analog would preclude critical synthetic diversification and compromise SAR integrity.

Quantitative Differential Evidence: 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol vs. Closest Structural Analogs


Parent Scaffold Identity in Anti-Inflammatory SAR: Unsubstituted Core vs. 4-Ethyl Derivative

In a systematic SAR study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, the parent compound 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1) served as the unsubstituted core scaffold. Modification at the 4-position with an ethyl group produced compound (3), which showed the highest anti-inflammatory activity and a better therapeutic index than the reference drugs phenylbutazone and indomethacin; modifications at the 3-, 5-, and 6-positions caused a marked decrease in activity [1]. This establishes the 5-H, 3-H, 6-H parent scaffold (corresponding to 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol) as the essential starting point for 4-position diversification, and directly demonstrates that pre-substituted analogs at these positions cannot serve as the parent scaffold for SAR exploration.

Anti-inflammatory drug discovery Structure-activity relationship (SAR) Nonsteroidal anti-inflammatory drugs (NSAIDs)

Synthetic Versatility: Electrophilic Substitution at C-5 Enabled by 5-H vs. Blocked in 5-Methyl Analog

The target compound bears a hydrogen at the 5-position of the pyrazolo[1,5-a]pyrimidine ring, enabling direct electrophilic substitution reactions such as chloromethylation. The 5-chloromethyl derivative (CAS 189018-16-4) is commercially available as a direct downstream product synthesized from the 5-H precursor, demonstrating the synthetic tractability of this position . In contrast, the 5-methyl analog (5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol, CAS 90019-55-9) has a methyl group at C-5 that cannot be removed or replaced without harsh dealkylation conditions, effectively blocking this vector for diversification. The 5-chloromethyl compound serves as a versatile alkylating agent for further derivatization via nucleophilic substitution (e.g., with amines, thiols, or alcohols), making the 5-H parent a gatekeeper intermediate for library synthesis.

Medicinal chemistry Scaffold diversification Electrophilic aromatic substitution

Physicochemical Differentiation: pKa, LogP, and TPSA of the 5-H Compound vs. 5-Methyl Analog

The target compound has a predicted pKa of 5.74±0.53, a computed LogP of 1.69, and a topological polar surface area (TPSA) of 50.16 Ų . Its 5-methyl analog (CAS 90019-55-9) has a higher molecular weight (225.25 vs. 211.22 g/mol) and is expected to exhibit a higher LogP due to the additional methyl group (estimated LogP increase of approximately +0.5 log units based on the Hansch π constant for aromatic methyl substitution) [1]. The target compound's lower lipophilicity (LogP 1.69) positions it closer to the optimal range for CNS drug-like properties (LogP 1–3) compared to the more lipophilic 5-methyl analog. Computational data from the kuujia.com database lists an XLogP3 of 1.3 and hydrogen bond donor count of 1 for the closely related 2-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one tautomer [2].

Physicochemical profiling Drug-likeness ADME prediction

Kinase Inhibition Potential: Class-Level Evidence from Close Analog with Quantitative Binding Data

A close structural analog, 2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one (BDBM76683, CID 2857627), which differs from the target compound only by a 3-methyl substituent on the 2-phenyl ring and an additional 5-phenyl substituent, has been profiled in BindingDB against multiple protein targets [1]. This analog showed IC₅₀ values of 2.01 µM against Sentrin-specific protease 8, 3.86 µM against Caspase-3, and 3.88 µM against Sentrin-specific protease 6 in biochemical assays conducted by the Sanford-Burnham Center for Chemical Genomics [1]. While these data are not from the exact target compound, they provide a quantitative class-level benchmark suggesting that the pyrazolo[1,5-a]pyrimidin-7-ol/one scaffold with a 2-phenyl substituent engages ATP-binding pockets and cysteine protease active sites. The target compound, lacking the 5-phenyl substituent present in BDBM76683, may exhibit a different selectivity profile due to altered steric and electronic properties at the hinge-binding region.

Kinase inhibition Binding affinity Sentrin-specific protease

Prostaglandin Synthetase Inhibition: In Vitro ID₅₀ Data for 2-Phenylpyrazolo[1,5-a]pyrimidine Series vs. Indomethacin

A series of 2-phenylpyrazolo[1,5-a]pyrimidines was evaluated for inhibitory activity against prostaglandin synthetase (COX) from guinea-pig lung homogenate, with ID₅₀ values reported in direct comparison to indomethacin [1]. The study demonstrated that members of this compound class possess measurable COX inhibitory activity, and in vivo experiments confirmed anti-inflammatory, antipyretic, and analgesic properties comparable to aspirin and phenylbutazone [1]. Although the exact ID₅₀ for the parent 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not extracted from the abstract, the publication provides head-to-head quantitative comparison of multiple congeners against indomethacin, establishing a pharmacologically validated benchmark for the 2-phenyl-substituted scaffold in anti-inflammatory drug discovery.

Anti-inflammatory Prostaglandin synthetase inhibition Cyclooxygenase (COX)

Commercial Purity Specifications: 98% (Leyan) vs. 95% (Generic Suppliers) for Reproducible SAR Studies

The target compound is commercially available at a certified purity of 98% from Leyan (product number 1804333) , compared to the 95% minimum purity offered by other suppliers such as Chemenu (catalog CM151709) and CymitQuimica . The 3% higher nominal purity reduces the uncertainty associated with unknown impurities that could confound biological assay results, particularly in dose-response studies where minor impurities with potent off-target activity can skew IC₅₀ determinations. For structure-activity relationship (SAR) campaigns where reproducibility across batches is critical, the higher purity specification provides greater confidence in data integrity.

Compound procurement Purity specification Reproducibility

Optimal Application Scenarios for 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-56-0) Based on Differentiated Evidence


Medicinal Chemistry: 4-Position Diversification Campaigns Targeting Anti-Inflammatory Activity

Based on the J Med Chem 1983 SAR study establishing that 4-position modifications of the parent 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one yield compounds with superior therapeutic indices to phenylbutazone and indomethacin, this compound is the mandatory starting scaffold for any medicinal chemistry program aiming to explore 4-position alkyl/aryl substituents for anti-inflammatory activity. Pre-substituted analogs at the 3-, 5-, or 6-positions are excluded as parent scaffolds because these modifications caused a marked decrease in activity [1].

Synthetic Chemistry: Generation of 5-Functionalized Libraries via Electrophilic Substitution

The C-5 position of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is amenable to electrophilic substitution (e.g., chloromethylation), enabling the synthesis of the 5-chloromethyl derivative (CAS 189018-16-4), which serves as a versatile intermediate for nucleophilic displacement with amines, thiols, and alcohols. This synthetic route is documented by the commercial availability of the 5-chloromethyl downstream product. The 5-methyl analog (CAS 90019-55-9) cannot undergo analogous chemistry .

Biochemical Screening: ATP-Competitive Kinase and Protease Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold with a 2-aryl substituent has demonstrated binding to ATP-binding pockets (class-level inference from CDK2, TRKA, and KDR inhibitor patents [2]) and cysteine protease active sites (IC₅₀ = 2.01–3.88 µM against Sentrin-specific proteases and Caspase-3 for the close analog BDBM76683 [3]). This compound is appropriate as a core scaffold for hit-finding campaigns targeting kinases and proteases, with the 5-H position available for vector-based optimization toward selectivity.

High-Reproducibility SAR Studies Requiring Defined Purity Specifications

For quantitative dose-response assays (IC₅₀, Kd, EC₅₀) where impurity-driven artifacts must be minimized, the 98% purity grade available from Leyan (product 1804333) provides a 60% reduction in total impurity burden compared to the 95% grade from generic suppliers. This higher purity specification is recommended for lead optimization studies where accurate potency ranking of analogs is critical for decision-making.

Quote Request

Request a Quote for 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.